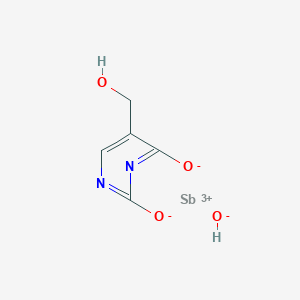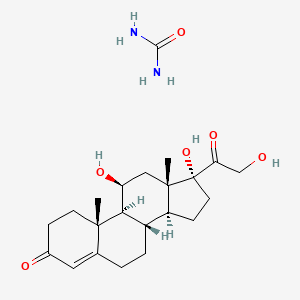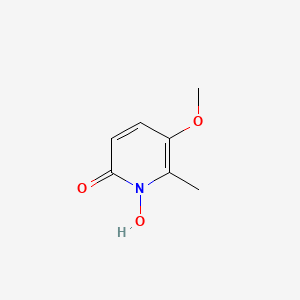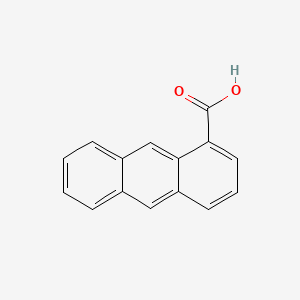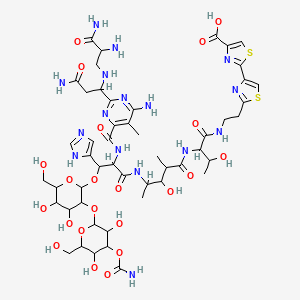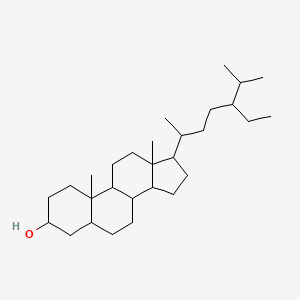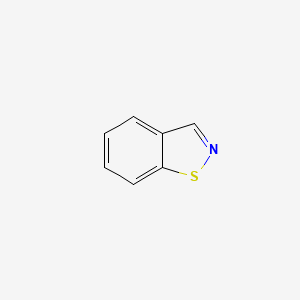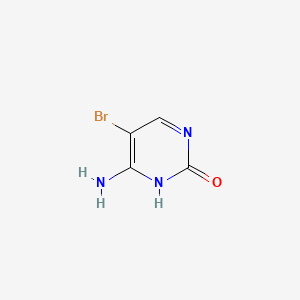
5-Bromocytosine
Descripción general
Descripción
5-Bromocytosine (5-BrC) is a derivative of cytosine, one of the four main bases found in DNA and RNA. It has the molecular formula C4H4BrN3O and a molecular weight of 190.00 g/mol . It is also known by other names such as 4-Amino-5-bromo-2-hydroxypyrimidine . It is a potent anti-HIV agent .
Synthesis Analysis
5-Bromocytosine can be synthesized from cytosine through bromination . In a study, 0.1 mmol of 5-bromocytosine was dissolved in water for the synthesis of five cross-link products under both aerobic and anaerobic conditions .Molecular Structure Analysis
The molecular structure of 5-Bromocytosine has been analyzed using single crystal X-ray diffraction . The results show that the supramolecular architectures of the six molecular salts involve extensive classical intermolecular hydrogen bonds .Chemical Reactions Analysis
The deamination of 5-methylcytosine and 5-bromocytosine rather than that of normal cytosine dramatically enhances the mutagenic potential in the human genome . Cytosine residues in CpG dinucleotides often undergo various types of modification, such as methylation, deamination, and halogenation .Physical And Chemical Properties Analysis
5-Bromocytosine has a molecular weight of 190.00 g/mol and a molecular formula of C4H4BrN3O . It is a potent anti-HIV agent .Aplicaciones Científicas De Investigación
Molecular Salts and Crystal Structures
5-Bromocytosine has been used in the study of halogen and hydrogen bonding in molecular salts . Six different crystals containing proton-transfer derivatives of 5-bromocytosine were prepared and analyzed in the solid-state by single crystal X-ray diffraction . This study provides valuable insights into the structural aspects of bromo derivatives of cytosine .
DNA Modification and Mutagenesis
The deamination of 5-bromocytosine can result in enhanced mutagenesis in the human genome . The pairing of thymine and 5-bromouracil with guanine, resulting from the deamination of 5-bromocytosine, was found to be highly pro-mutagenic .
Anti-HIV Agent
5-Bromocytosine derivative (β isomer) has been identified as a potent anti-HIV agent . This highlights the potential of 5-bromocytosine in the development of new therapeutic strategies for HIV.
Biomolecular Engineering
5-Bromocytosine plays a significant role in biomolecular engineering . It is involved in the formation of halogen bonds (XBs) in compounds, providing insights into the nature and strength of the observed interactions .
Molecular Recognition
5-Bromocytosine is important in molecular recognition processes . The supramolecular architectures of the six molecular salts involve extensive classical intermolecular hydrogen bonds .
Triplex DNA Stability
5-Bromocytosine substitution has been studied for its influence on triplex DNA stability and conformation . This research contributes to the understanding of the biological importance of DNA triple helices .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Bromocytosine (5-BrC) is a modified pyrimidine nucleobase that primarily targets cytosine residues in CpG dinucleotides in the human genome . These cytosine residues play a crucial role in the epigenetic mechanism of gene regulation in higher eukaryotes .
Mode of Action
5-BrC interacts with its targets by undergoing various types of modifications, such as methylation, deamination, and halogenation . The deamination of 5-BrC results in the formation of 5-bromouracil (5-BrU), which pairs with guanine . This pairing is highly pro-mutagenic compared with the pairing of uracil with guanine, resulting from the deamination of normal cytosine .
Biochemical Pathways
The primary biochemical pathway affected by 5-BrC is the methylation of cytosine to 5-methylcytosine (5-mC) . This common DNA modification is crucial for the epigenetic mechanism of gene regulation in higher eukaryotes . The inappropriate modifications of cytosine residues, such as those caused by 5-BrC, can lead to genomic instability .
Pharmacokinetics
It’s known that 5-brc can be converted to 5-bru in the human genome , indicating that it undergoes metabolic changes after administration.
Result of Action
The primary molecular effect of 5-BrC’s action is the enhancement of mutagenic potential in the human genome . This is due to the pro-mutagenic pairing of 5-BrU with guanine, which results from the deamination of 5-BrC . On a cellular level, this can contribute to the formation of mutational hotspots in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-BrC. For instance, the pH level can affect the stability of 5-BrC . Moreover, certain environmental exposures, such as tobacco, air pollutants, and metals, have been implicated in the modification of epigenetic marks , which could potentially influence the action of 5-BrC.
Propiedades
IUPAC Name |
6-amino-5-bromo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKLKDEXOWFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176932 | |
| Record name | 5-Bromocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromocytosine | |
CAS RN |
2240-25-7 | |
| Record name | 5-Bromocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2737MSZ714 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)

